![molecular formula C20H23ClN6O3 B12048022 7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-46-2](/img/structure/B12048022.png)
7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-méthoxyphényl)éthylidène]hydrazino}-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe appartenant à la classe des dérivés de la purine. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-méthoxyphényl)éthylidène]hydrazino}-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 1,3-diméthylxanthine et la 4-méthoxybenzaldéhyde.
Formation d’intermédiaires : Les étapes initiales impliquent la formation d’intermédiaires par des réactions telles que l’alkylation, la chloration et la condensation.
Couplage final : L’étape finale implique le couplage des intermédiaires dans des conditions de réaction spécifiques, telles que la présence d’une base ou d’un catalyseur, pour former le composé souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer :
Optimisation des conditions de réaction : Les procédés industriels optimisent souvent les conditions de réaction pour maximiser le rendement et la pureté.
Élargissement de l’échelle : La synthèse est mise à l’échelle du laboratoire à l’échelle industrielle, en veillant à ce que le processus soit économiquement viable et respectueux de l’environnement.
Purification : Le produit final est purifié à l’aide de techniques telles que la cristallisation, la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-méthoxyphényl)éthylidène]hydrazino}-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.
Réactifs et conditions courantes
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Catalyseurs : Des catalyseurs comme le palladium sur charbon ou le platine peuvent être utilisés pour faciliter certaines réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des dérivés de la purine.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu’agent thérapeutique. Les études peuvent porter sur ses interactions avec les cibles biologiques et ses effets sur les processus cellulaires.
Médecine
En médecine, le composé est exploré pour son utilisation potentielle dans le traitement de diverses maladies. Son activité biologique peut en faire un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans la synthèse d’autres molécules complexes. Sa structure unique en fait un intermédiaire précieux dans la fabrication chimique.
Mécanisme D'action
Le mécanisme d’action de 7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-méthoxyphényl)éthylidène]hydrazino}-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé sont médiés par des voies qui régulent les fonctions cellulaires, telles que la transduction du signal, l’expression génique et les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
- **7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-méthoxyphényl)éthylidène]hydrazino}-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione partage des similitudes avec d’autres dérivés de la purine, tels que la caféine et la théobromine.
Analogues structuraux : Les composés ayant des structures similaires peuvent inclure d’autres dérivés de la xanthine et des purines substituées par des hydrazino.
Unicité
L’unicité de ce composé réside dans son schéma de substitution spécifique et la présence à la fois de groupes chloro et méthoxy. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant d’autres composés similaires.
Propriétés
Numéro CAS |
478253-46-2 |
|---|---|
Formule moléculaire |
C20H23ClN6O3 |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H23ClN6O3/c1-12(21)10-11-27-16-17(25(3)20(29)26(4)18(16)28)22-19(27)24-23-13(2)14-6-8-15(30-5)9-7-14/h6-10H,11H2,1-5H3,(H,22,24)/b12-10+,23-13+ |
Clé InChI |
BIIXGMLDTPXDBP-JKQBSQSDSA-N |
SMILES isomérique |
C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)/Cl |
SMILES canonique |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



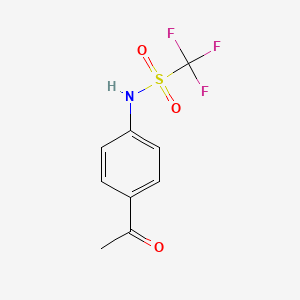
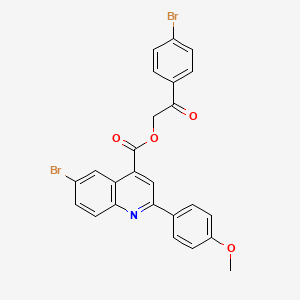
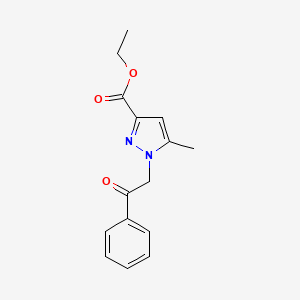
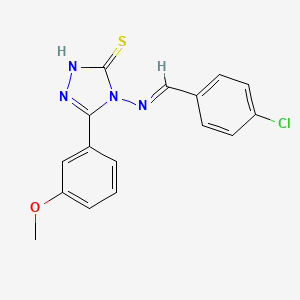
![11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047976.png)
![1-(4-chlorobenzyl)-4-[4-(2-methylbenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047978.png)
![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)
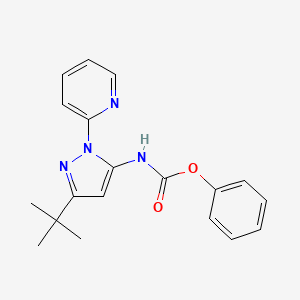
![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)

![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

